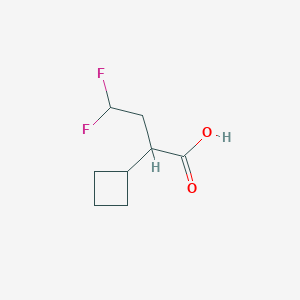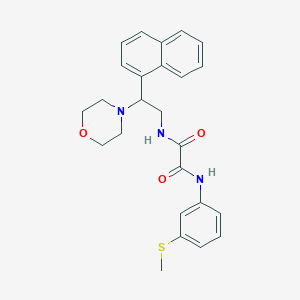
2-Cyclobutyl-4,4-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-4,4-difluorobutanoic acid is a chemical compound with the molecular formula C8H12F2O2 . It has a molecular weight of 178.18 . The compound is available in liquid form .
Physical And Chemical Properties Analysis
2-Cyclobutyl-4,4-difluorobutanoic acid is a liquid at room temperature . The InChI code for this compound is 1S/C8H12F2O2/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-7H,1-4H2,(H,11,12) .Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Cycloaddition
2-Cyclobutyl-4,4-difluorobutanoic acid may play a role in peptide synthesis and cycloaddition processes. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, reported by Tornøe, Christensen, and Meldal (2002), demonstrates the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, a method compatible with solid-phase peptide synthesis on polar supports. This indicates potential applications in developing peptides with specific functional groups or structures (Tornøe, Christensen, & Meldal, 2002).
2. Catalyzed Synthesis of Organic Compounds
The compound may be involved in the catalyzed synthesis of organic compounds, as described by Yu et al. (2014) in their study on the facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation. They demonstrated a stereospecific and green synthesis method under mild conditions, which highlights the potential utility of cyclobutyl derivatives in organic synthesis (Yu et al., 2014).
3. Fluorine Chemistry and Drug Synthesis
In the realm of fluorine chemistry and drug synthesis, Mosslemin, Yavari, Anary‐Abbasinejad, and Nateghi (2004) explored the synthesis of highly functionalized trifluoromethylated cyclobutenes, demonstrating the versatility of cyclobutyl derivatives in synthesizing fluorine-containing compounds. This has potential implications in pharmaceutical research, where fluorine is often used to modify the properties of drugs (Mosslemin et al., 2004).
4. Environmental Applications
In environmental applications, Niu, Lin, Xu, Wu, and Li (2012) utilized a Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of perfluorocarboxylic acids, highlighting a potential use of cyclobutyl derivatives in environmental remediation technologies (Niu et al., 2012).
5. Stereoisomerism and Polymer Research
The study of stereoisomerism in perfluorocyclobutyl (PFCB) derivatives, as investigated by Ligon, Krawiec, Kitaygorodskiy, and Smith (2003), is relevant in polymer research. They examined the structural differences between cis and trans isomers of perfluorocyclobutyl compounds, which could impact the crystallinity and physical properties of polymers containing PFCB rings (Ligon et al., 2003).
Safety and Hazards
The safety information available indicates that 2-Cyclobutyl-4,4-difluorobutanoic acid is a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These statements correspond to the compound causing skin irritation, serious eye damage, and respiratory irritation, respectively .
Relevant Papers While specific papers on 2-Cyclobutyl-4,4-difluorobutanoic acid were not found, there are related studies on similar compounds. For instance, a paper discusses the chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis . Another paper discusses co-crystals of tetrakis-1,2,3,4-(4′-carboxyphenyl)cyclobutane with various compounds .
Eigenschaften
IUPAC Name |
2-cyclobutyl-4,4-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWKAOXWUDGGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4-difluorobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)
![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2663972.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)
![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)
![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)
![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)